Comparative Yield Analysis: N-Triflylimidazole versus Triflic Anhydride in Aldoxime Dehydration
In the conversion of benzaldoxime to benzonitrile, the use of N-triflylimidazole as an in situ reagent achieved a 92% isolated yield under mild conditions. In direct contrast, the same substrate, when reacted with triflic anhydride (Tf2O), followed a divergent pathway leading to novel 1:1 aldoxime-bis(N-triflyl)imidazole covalent adducts rather than the desired nitrile, demonstrating fundamentally different chemoselectivity [1]. This highlights that N-triflylimidazole is not merely a substitute for Tf2O but a reagent that directs the reaction towards the desired nitrile product with high efficiency.
| Evidence Dimension | Reaction yield and chemoselectivity |
|---|---|
| Target Compound Data | 92% isolated yield of benzonitrile |
| Comparator Or Baseline | Trifluoromethanesulfonic anhydride (Tf2O): 0% yield of benzonitrile; formation of aldoxime-bis(N-triflyl)imidazole adducts |
| Quantified Difference | 92 percentage point increase in desired product yield and complete reversal of reaction pathway |
| Conditions | Reaction of benzaldoxime in dichloromethane at room temperature, using imidazole and trifluoromethanesulfonic anhydride to generate N-triflylimidazole in situ. |
Why This Matters
For synthetic chemists, this data provides a clear rationale for selecting N-triflylimidazole when high-yielding nitrile synthesis is required, as Tf2O fails to deliver the target product.
- [1] Kalkhambkar, R. G.; Bunge, S. D.; Laali, K. K. Reaction of triflyl-imidazole with aldoximes: facile synthesis of nitriles and formation of novel aldoxime-bis(N-triflyl)-imidazole adducts. Tetrahedron Letters 2011, 52 (40), 5184-5187. View Source
